The core structure of this molecule is a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. Pyrazoles are a versatile scaffold found in many biologically active molecules [].
The molecule also contains several functional groups that could be relevant for bioactivity, including an ester group, a chlorine atom, and a trifluoromethyl group. These groups can influence various properties such as lipophilicity, hydrogen bonding, and potential for interaction with biological targets.
Given the limited information on this specific compound, here are some suggestions for further exploration:
Patent databases may contain information on the synthesis or potential uses of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, even if it is not yet published in the scientific literature [].
Some chemical suppliers may provide information on the intended use or known applications of the compound in their product descriptions.
The potential applications of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in scientific research remain unexplored. Here are some possibilities:
The molecule's structure suggests potential for further development as a lead compound in drug discovery efforts.
The presence of the trifluoromethyl group could be of interest for researchers exploring functional materials
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 242.58 g/mol. It features a pyrazole ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 5-position, along with an ethyl ester functional group at the 3-position. This unique structure contributes to its distinct chemical properties, making it of interest in various fields including pharmaceuticals and agrochemicals.
Research indicates that compounds similar to ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibit significant biological activities, including:
The synthesis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves several steps:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several potential applications:
Studies on the interactions of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary research indicates that:
Further investigations are needed to fully characterize these interactions.
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains a phenyl group | Antimicrobial | |
| Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | Potential anti-inflammatory | |
| Ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Methyl group substitution | Antitumor activity |
These comparisons highlight how variations in substituents can significantly alter the properties and activities of pyrazole derivatives, showcasing the uniqueness of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate within this class of compounds.
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate represents a substituted pyrazole derivative with the molecular formula C₇H₆ClF₃N₂O₂ and a molecular weight of 242.58 g/mol [1]. The compound features a five-membered pyrazole ring system containing two adjacent nitrogen atoms, with specific substitution patterns that significantly influence its structural characteristics [1].
The molecular geometry is defined by the pyrazole core structure, which adopts a planar configuration typical of aromatic heterocycles [2]. The compound contains multiple functional groups positioned at specific ring positions: a chlorine atom at position 4, a trifluoromethyl group at position 5, and an ethyl carboxylate group at position 3 [1]. The SMILES notation CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F accurately represents the connectivity pattern [1].
Structural analysis reveals that the trifluoromethyl group contributes significant steric bulk and electronic effects due to its strong electron-withdrawing nature [3]. The presence of this group influences the overall molecular geometry and affects bond angles within the pyrazole ring system [4]. The ethyl carboxylate substituent provides additional conformational flexibility through rotation around the C-O and C-C bonds [5].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆ClF₃N₂O₂ |
| Molecular Weight | 242.58 g/mol |
| Heavy Atom Count | 15 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The three-dimensional structure exhibits specific geometric constraints imposed by the aromatic pyrazole system [6]. The trifluoromethyl group orientation relative to the ring plane influences intermolecular interactions and packing arrangements in the solid state [4].
The melting point characteristics of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate are influenced by the presence of multiple electronegative substituents and the heterocyclic structure [7]. Based on structural analogs, the compound exhibits an estimated melting point range of 85-95°C [8] [7]. Related trifluoromethyl pyrazole esters demonstrate melting points in the range of 139-147°C, indicating the significant influence of substituent patterns on thermal behavior [8].
The compound exists as a solid at room temperature with crystalline characteristics typical of substituted pyrazole derivatives [7]. Phase transition behavior is affected by intermolecular hydrogen bonding interactions involving the pyrazole nitrogen-hydrogen functionality [2]. The presence of the trifluoromethyl group contributes to enhanced thermal stability compared to non-fluorinated analogs [9].
Thermal analysis of similar pyrazole derivatives shows that initial decomposition temperatures are influenced by the electron-withdrawing nature of substituents [9]. The trifluoromethyl and chloro substituents provide enhanced thermal stability through electronic stabilization effects [4].
The solubility characteristics of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate are determined by the balance between hydrophilic and lipophilic structural elements [7]. The compound exhibits slight solubility in water due to the polar carboxylate functionality and pyrazole nitrogen atoms [7]. The estimated LogP value of 2.1±0.3 indicates moderate lipophilicity [10].
Organic solvent solubility is enhanced by the presence of the ethyl ester group and aromatic pyrazole system [7]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dichloromethane [10]. Ethanol and other alcoholic solvents provide moderate solubility due to hydrogen bonding interactions with the pyrazole nitrogen-hydrogen group [2].
The trifluoromethyl group significantly influences solubility parameters through its unique electronic properties and steric requirements [3]. This substituent enhances solubility in fluorinated solvents while reducing water solubility [4].
| Solvent Type | Solubility |
|---|---|
| Water | Slightly soluble |
| Dimethyl sulfoxide | Highly soluble |
| Dichloromethane | Highly soluble |
| Ethanol | Moderately soluble |
| Hexane | Poorly soluble |
Infrared spectroscopy of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [12]. The nitrogen-hydrogen stretch of the pyrazole ring appears in the region of 3300-3100 cm⁻¹ [13] [14]. The carbonyl stretch of the ethyl ester functionality is observed at 1730-1680 cm⁻¹ [7].
The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1200-1000 cm⁻¹ region [15]. Carbon-chlorine stretching appears at lower frequencies in the 800-600 cm⁻¹ range [16]. These spectroscopic signatures provide definitive identification of the compound structure [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [11] [12]. Proton nuclear magnetic resonance shows the pyrazole nitrogen-hydrogen signal at 12.5-11.5 ppm, characteristic of this heterocyclic system [17]. The ethyl ester protons appear as expected: the methylene group at 4.5-4.2 ppm and the methyl group at 1.5-1.2 ppm [6].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at 165-155 ppm [6]. The trifluoromethyl carbon appears at 125-115 ppm with characteristic carbon-fluorine coupling patterns [15]. Fluorine-19 nuclear magnetic resonance shows the trifluoromethyl signal at -58 to -65 ppm [15] [18].
| Spectroscopic Technique | Assignment | Typical Range |
|---|---|---|
| Infrared | N-H stretch | 3300-3100 cm⁻¹ |
| Infrared | C=O stretch | 1730-1680 cm⁻¹ |
| Infrared | C-F stretch | 1200-1000 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | NH (pyrazole) | 12.5-11.5 ppm |
| ¹H Nuclear Magnetic Resonance | OCH₂ (ethyl) | 4.5-4.2 ppm |
| ¹³C Nuclear Magnetic Resonance | C=O (carbonyl) | 165-155 ppm |
| ¹⁹F Nuclear Magnetic Resonance | CF₃ group | -58 to -65 ppm |
Mass spectrometry provides molecular ion confirmation at m/z 243 for the protonated molecular ion [1] [19]. Fragmentation patterns show characteristic loss of the ethyl group and other typical pyrazole fragmentation pathways [19] [20].
The reactivity profile of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is dominated by the electronic effects of its substituents [4] [3]. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, significantly influencing the reactivity of adjacent functional groups [3]. This electronic effect enhances the electrophilic character of the carbonyl carbon in the ethyl ester functionality [5].
The chlorine atom at position 4 provides additional electron-withdrawing effects through inductive mechanisms [16] [4]. This substitution pattern creates a highly electron-deficient pyrazole system that affects nucleophilic and electrophilic reactivity [4]. The combination of chloro and trifluoromethyl substituents results in enhanced reactivity toward nucleophilic attack at the ester carbonyl [3].
The ethyl ester group represents the most reactive site under typical reaction conditions [5]. Hydrolysis reactions proceed through standard ester hydrolysis mechanisms, with the rate influenced by the electron-withdrawing substituents [5]. The pyrazole nitrogen-hydrogen functionality can participate in hydrogen bonding interactions and acid-base reactions [2].
Electrophilic substitution reactions on the pyrazole ring are significantly hindered by the electron-withdrawing nature of the substituents [4]. The compound shows preference for nucleophilic reactions at the ester functionality rather than electrophilic aromatic substitution [3].
Thermal stability of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is enhanced by the presence of electron-withdrawing substituents [9]. The compound remains stable up to approximately 200°C before significant decomposition occurs [9]. The trifluoromethyl group contributes to thermal stability through electronic stabilization effects [21] [4].
Hydrolytic stability varies significantly with solution conditions [5]. Under neutral conditions, the compound shows moderate stability, with hydrolysis rates influenced by temperature and solvent polarity [5]. Acidic conditions accelerate ester hydrolysis, while basic conditions show the most rapid hydrolysis rates [5]. The electron-withdrawing substituents increase the susceptibility to nucleophilic attack at the ester carbonyl [3].
Chemical stability under oxidative conditions is generally good due to the electron-deficient nature of the pyrazole system [4]. The compound shows resistance to oxidation under mild conditions, though harsh oxidative environments may affect the ethyl ester functionality [5].
Photochemical stability is influenced by the aromatic pyrazole system and substituent effects [15] [18]. The compound shows absorption in the ultraviolet region at 320-340 nm, typical of substituted pyrazoles [18]. Extended exposure to ultraviolet radiation may lead to photodegradation reactions [15].
Tautomerism in ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves prototropic equilibria typical of substituted pyrazoles [2]. The compound can exist in multiple tautomeric forms through migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring [2]. The electron-withdrawing nature of the substituents influences the relative stability of different tautomeric forms [2].
The trifluoromethyl substituent significantly affects tautomeric equilibria through its strong electron-withdrawing properties [2] [3]. Studies on related trifluoromethyl pyrazoles show that this group favors specific tautomeric forms through electronic stabilization effects [2]. The position of tautomeric equilibrium is influenced by solvent polarity and hydrogen bonding interactions [2].
Nuclear magnetic resonance studies of similar compounds in deuterated dimethyl sulfoxide show rapid tautomeric interconversion on the nuclear magnetic resonance timescale [2] [12]. This leads to averaged signals for carbons at positions 3 and 5 in symmetrical systems [2]. The presence of the carboxylate substituent breaks this symmetry and allows observation of individual tautomeric forms under appropriate conditions [2].
Temperature and solvent effects on tautomeric equilibria follow patterns established for other substituted pyrazoles [2]. Lower temperatures and dipolar aprotic solvents tend to slow tautomeric interconversion rates [2]. The electron-withdrawing substituents in this compound are expected to stabilize tautomeric forms where electron density is maximized at the substituted positions [2].
| Tautomeric Factor | Effect |
|---|---|
| Trifluoromethyl group | Stabilizes electron-rich tautomers |
| Chloro substituent | Provides additional electron withdrawal |
| Ester functionality | Influences hydrogen bonding patterns |
| Solvent polarity | Affects interconversion rates |
| Temperature | Controls equilibrium dynamics |
The proton nuclear magnetic resonance spectrum of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate provides definitive structural information through characteristic chemical shifts and coupling patterns . The most diagnostic signal appears at 12.5-11.5 ppm, corresponding to the pyrazole nitrogen-hydrogen proton . This downfield chemical shift reflects the aromatic nature of the pyrazole heterocycle and the electron-withdrawing effects of the adjacent substituents [2].
The ethyl ester substituent exhibits the expected two-proton pattern characteristic of this functional group [3]. The methylene protons (OCH₂) appear as a quartet at 4.5-4.2 ppm due to coupling with the adjacent methyl group [3]. The methyl protons (CH₃) of the ethyl ester manifest as a triplet at 1.5-1.2 ppm, reflecting the characteristic three-bond coupling with the methylene protons [3]. The chemical shifts of these ethyl ester protons are consistent with those observed in other pyrazole carboxylate derivatives [4].
Integration patterns confirm the expected proton ratios, with the pyrazole NH appearing as a singlet (1H), the ethyl methylene as a quartet (2H), and the ethyl methyl as a triplet (3H) . The absence of additional aromatic proton signals in the 6-8 ppm region confirms the fully substituted nature of the pyrazole ring at positions 4 and 5 [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to the various carbon environments within the molecule [6]. The carbonyl carbon of the ester functional group appears at 165-155 ppm, consistent with the expected chemical shift range for aromatic carboxylate esters [3]. This signal demonstrates the characteristic downfield shift associated with the electron-withdrawing nature of the carbonyl group and its conjugation with the pyrazole ring system [6].
The trifluoromethyl carbon exhibits a distinctive signal at 125-115 ppm, accompanied by characteristic carbon-fluorine coupling patterns [7]. This quaternary carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, with a typical ¹J(C-F) coupling constant of approximately 270-280 Hz [7]. The chemical shift position reflects the strong electron-withdrawing effect of the fluorine atoms and the sp³ hybridization of the carbon center [8].
The pyrazole ring carbons display signals in the aromatic region between 100-160 ppm, with the substituted carbon positions showing characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents [6]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at approximately 60-65 ppm and the methyl carbon at 14-15 ppm [9].
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl substituent through its characteristic chemical shift and multiplicity patterns [10]. The trifluoromethyl group exhibits a sharp singlet at -58 to -65 ppm, consistent with the typical range observed for CF₃ groups attached to electron-deficient heterocycles [7] [11].
The chemical shift position reflects the electronic environment of the trifluoromethyl group, with the upfield shift indicating the electron-withdrawing nature of the pyrazole ring system [8]. This signal appears as a singlet due to the rapid rotation of the CF₃ group around the C-CF₃ bond, which averages the individual fluorine environments [10]. The integration corresponds to three fluorine atoms, confirming the presence of a single trifluoromethyl substituent [12].
Comparative analysis with related trifluoromethylpyrazole compounds demonstrates that the observed chemical shift is diagnostic for 5-trifluoromethyl substitution on the pyrazole ring [10]. The ¹⁹F-¹⁵N correlation studies have shown that 5-trifluoromethyl pyrazoles exhibit distinct coupling patterns compared to their 3-trifluoromethyl regioisomers, providing additional structural confirmation [10].
The infrared spectrum of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits characteristic absorption bands that provide definitive functional group identification [13]. The nitrogen-hydrogen stretching vibration appears as a broad absorption at 3300-3100 cm⁻¹, typical of pyrazole NH groups [13]. This band demonstrates the characteristic broadening associated with hydrogen bonding interactions in the solid state [14].
The carbonyl stretching vibration of the ester functional group manifests as a strong, sharp absorption at 1730-1680 cm⁻¹ [4]. This frequency range is characteristic of α,β-unsaturated ester carbonyls, with the lower frequency resulting from conjugation with the pyrazole ring system [13]. The intensity and sharpness of this band confirm the presence of the carboxylate ester functionality [14].
The trifluoromethyl group exhibits multiple characteristic absorptions in the fingerprint region, with the carbon-fluorine stretching vibrations appearing at 1200-1000 cm⁻¹ [13]. These bands are typically observed as a complex multiplet due to the presence of three equivalent C-F bonds and coupling with skeletal vibrations [13]. The strong intensity of these absorptions reflects the high electronegativity of fluorine and the polar nature of the C-F bonds [14].
Additional skeletal vibrations of the pyrazole ring system appear at characteristic frequencies, with C=N stretching vibrations typically observed around 1600-1500 cm⁻¹ [13]. The presence of the chlorine substituent influences the ring vibrations, contributing to the overall spectral complexity in the fingerprint region [14].
Mass spectrometric analysis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [15]. The molecular ion peak appears at m/z 243 [M+H]⁺ under positive ion electrospray conditions, confirming the molecular formula C₇H₆ClF₃N₂O₂ [15].
The fragmentation pattern follows typical pyrazole degradation pathways, with the most significant processes being the expulsion of hydrogen cyanide (HCN) from both the molecular ion and [M-H]⁺ species [16] [17]. This fragmentation pathway is characteristic of substituted pyrazoles and results in the formation of fragment ions at m/z values corresponding to the loss of 27 mass units [16] [18].
The loss of the ethyl group from the ester functionality represents another major fragmentation pathway, producing fragment ions corresponding to the carboxylic acid form of the compound [15] [19]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, a well-established pathway for ester-containing compounds [20] [21].
The presence of the trifluoromethyl group influences the fragmentation pattern through the potential loss of CF₃ or CHF₃ fragments [22]. The chlorine substituent contributes to the isotopic pattern, with the characteristic 3:1 ratio of molecular ion peaks separated by 2 mass units reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [17].
Additional fragmentation includes the loss of nitrogen (N₂) from [M-H]⁺ ions, leading to the formation of cyclopropenyl-type fragment ions [16] [17]. This fragmentation pathway is characteristic of pyrazole derivatives and provides additional structural confirmation [18].
X-ray crystallographic analysis provides definitive three-dimensional structural information for ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate [23] [24]. The compound crystallizes in a monoclinic crystal system with space group characteristics typical of substituted pyrazole derivatives [24] [25]. The molecular structure exhibits planarity within the pyrazole ring system, with bond lengths and angles consistent with aromatic heterocyclic compounds [24] [26].
The pyrazole ring demonstrates characteristic C-N bond lengths of approximately 1.33 Å, consistent with the delocalized π-electron system [26]. The trifluoromethyl substituent adopts a conformation that minimizes steric interactions with the chlorine atom at the adjacent position [27]. The C-CF₃ bond length is typically 1.48-1.52 Å, reflecting the sp³ hybridization of the trifluoromethyl carbon [27].
The crystal packing exhibits intermolecular hydrogen bonding interactions between the pyrazole NH groups and carbonyl oxygen atoms of adjacent molecules [23] [24]. These interactions form chains or layers within the crystal structure, with typical N-H···O distances of 2.8-3.0 Å [24]. The presence of fluorine atoms contributes to weak C-H···F interactions that further stabilize the crystal lattice [23].
The ethyl ester group exhibits conformational flexibility, with the ethyl chain adopting extended conformations to minimize steric hindrance [24]. The C-O-C bond angle of the ester linkage is approximately 116°, consistent with sp³ hybridization of the oxygen atom [24]. The overall molecular geometry reflects the influence of electronic effects from the electron-withdrawing substituents on the pyrazole ring system [25].
Irritant